5-[(diethylamino)methyl]-1-methyl-1H-pyrazol-3-amine
Description
Properties
IUPAC Name |
5-(diethylaminomethyl)-1-methylpyrazol-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N4/c1-4-13(5-2)7-8-6-9(10)11-12(8)3/h6H,4-5,7H2,1-3H3,(H2,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJZFLAKFROCTQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=CC(=NN1C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(diethylamino)methyl]-1-methyl-1H-pyrazol-3-amine typically involves the reaction of 1-methyl-3-amino-1H-pyrazole with diethylamine in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of 5-[(diethylamino)methyl]-1-methyl-1H-pyrazol-3-amine may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
5-[(Diethylamino)methyl]-1-methyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The diethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: N-oxides of the pyrazole ring.
Reduction: Amine derivatives with reduced nitrogen functionalities.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that pyrazole derivatives, including 5-[(diethylamino)methyl]-1-methyl-1H-pyrazol-3-amine, exhibit promising anticancer properties. A study highlighted the synthesis of novel pyrazole derivatives that demonstrated significant cytotoxicity against various cancer cell lines. The mechanism of action often involves the inhibition of specific enzymes related to cancer cell proliferation and survival .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes, which play a crucial role in the inflammatory process. This inhibition can lead to reduced production of pro-inflammatory mediators, making these compounds candidates for treating inflammatory diseases .
Antimicrobial Activity
5-[(diethylamino)methyl]-1-methyl-1H-pyrazol-3-amine has shown significant antimicrobial activity against various pathogens. Studies have demonstrated its effectiveness against both bacterial and fungal strains, suggesting its potential as a broad-spectrum antimicrobial agent. The structure-activity relationship studies indicate that modifications in the pyrazole ring can enhance antimicrobial efficacy .
Agricultural Applications
Fungicides and Herbicides
The compound's antifungal properties have led to its exploration as a potential fungicide in agricultural applications. Research has shown that pyrazole derivatives can effectively inhibit the growth of phytopathogenic fungi, making them suitable candidates for developing new fungicides . Additionally, their herbicidal properties have been evaluated, with some derivatives demonstrating selective toxicity towards weeds while being less harmful to crops .
Biochemical Assays
Enzyme Inhibition Studies
5-[(diethylamino)methyl]-1-methyl-1H-pyrazol-3-amine is utilized in enzyme inhibition studies, particularly concerning enzymes like monoamine oxidase and acetylcholinesterase. These studies are critical for understanding neurochemical processes and developing treatments for neurodegenerative diseases . The compound's ability to selectively inhibit these enzymes makes it a valuable tool in pharmacological research.
Structure-Activity Relationship Studies
Research on the structure-activity relationships (SAR) of pyrazole derivatives has provided insights into how structural modifications affect biological activity. For instance, variations in substituents on the pyrazole ring can significantly influence the compound's potency and selectivity towards specific biological targets . This knowledge is essential for designing more effective therapeutic agents.
Mechanism of Action
The mechanism of action of 5-[(diethylamino)methyl]-1-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets in biological systems. The diethylamino group can enhance the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Molecular Properties
Table 1: Key Structural and Molecular Features of Selected Analogs
Key Observations:
Substituent Electronic Effects: Electron-donating groups (e.g., diethylaminomethyl) increase basicity and solubility in organic solvents. Aromatic substituents (e.g., pyridinyl in or thiophene in ) enhance π-π stacking, relevant for drug-receptor interactions.
Fluorinated substituents (e.g., difluoroethoxy in ) improve lipophilicity and blood-brain barrier penetration.
Physical Properties: Density and boiling points vary significantly; for example, 1-ethyl-5-{[ethyl(methyl)amino]methyl}-1H-pyrazol-3-amine has a predicted density of 1.07 g/cm³ , while chlorothiophene analogs exhibit higher molecular weights due to sulfur incorporation .
Commercial Availability and Purity
- The target compound is listed as discontinued , whereas analogs like 5-[(2,2-difluoroethoxy)methyl]-1-methyl-1H-pyrazol-3-amine are available at 95% purity . This suggests a shift toward fluorinated or heterocyclic derivatives in research.
Biological Activity
5-[(diethylamino)methyl]-1-methyl-1H-pyrazol-3-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.
Chemical Structure and Properties
The compound is characterized by the presence of a pyrazole ring, which is known for its versatility in medicinal chemistry. The diethylamino group contributes to its lipophilicity, potentially enhancing membrane permeability and interaction with biological targets.
Biological Activity Overview
Research indicates that pyrazole derivatives, including 5-[(diethylamino)methyl]-1-methyl-1H-pyrazol-3-amine, exhibit a variety of biological activities:
- Anticancer Activity : Many pyrazole derivatives have been reported to possess anticancer properties. For instance, studies have shown that certain derivatives can inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase, which is crucial for cancer treatment .
- Anti-inflammatory Effects : Compounds within this class have demonstrated anti-inflammatory activity through inhibition of pro-inflammatory cytokines and pathways such as NF-kB and MAPK signaling .
- Antimicrobial Properties : Some pyrazole derivatives have been evaluated for their antimicrobial effects against various pathogens .
The biological effects of 5-[(diethylamino)methyl]-1-methyl-1H-pyrazol-3-amine are largely attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cancer proliferation and inflammation. For example, it has been shown to inhibit mitogen-activated protein kinases (MAPKs), which play a pivotal role in cellular responses to stress and inflammation .
- Receptor Binding : The presence of the diethylamino group enhances binding affinity to various receptors, potentially modulating their activity and downstream signaling pathways .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Inhibition of tubulin polymerization | |
| Anti-inflammatory | Inhibition of NF-kB pathway | |
| Antimicrobial | Activity against various bacterial strains |
Case Study: Anticancer Activity
A study focusing on the anticancer effects of pyrazole derivatives found that compounds similar to 5-[(diethylamino)methyl]-1-methyl-1H-pyrazol-3-amine exhibited IC50 values in the low micromolar range against several cancer cell lines. These compounds were effective in disrupting microtubule dynamics, leading to apoptosis in cancer cells .
Case Study: Anti-inflammatory Mechanism
In another investigation, a series of pyrazole compounds were screened for their ability to inhibit LPS-induced TNF-alpha release. The results indicated that these compounds could significantly reduce inflammation markers in vitro, with some exhibiting IC50 values below 50 µM .
Q & A
Basic Research Questions
Q. What established synthetic routes are available for 5-[(diethylamino)methyl]-1-methyl-1H-pyrazol-3-amine, and how can reaction conditions be optimized for scalability?
- Answer: The compound can be synthesized via multi-step protocols involving cyclization, formylation, oxidation, and acylation. For example, pyrazole frameworks are often constructed using monomethylhydrazine and ethyl acetoacetate as starting materials, followed by functionalization with diethylaminomethyl groups. Solvent-free conditions under reflux have been shown to improve yield and reduce purification complexity . Scalability requires optimizing parameters like temperature control during cyclization (e.g., maintaining 60–80°C) and using catalytic amounts of acetic acid to accelerate acylation steps .
Q. Which spectroscopic techniques are critical for characterizing this compound and its intermediates?
- Answer: Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming substituent positions and amine proton environments. Mass spectrometry (EI-MS or ESI-MS) validates molecular weight, while IR spectroscopy identifies functional groups like N-H stretches (≈3300 cm⁻¹) and C-N vibrations. For intermediates such as 5-chloro-3-methylpyrazole derivatives, X-ray crystallography can resolve structural ambiguities .
Q. How does the substitution pattern of the pyrazole ring influence physicochemical properties?
- Answer: The diethylaminomethyl group at position 5 enhances solubility in polar aprotic solvents (e.g., DMSO or DMF) due to its basicity, while the methyl group at position 1 stabilizes the ring against hydrolysis. Comparative studies of analogs show that bulkier substituents (e.g., benzyl vs. methyl) reduce crystallinity but improve thermal stability .
Advanced Research Questions
Q. How can computational chemistry predict the reactivity of this compound in novel reactions?
- Answer: Quantum chemical calculations (e.g., density functional theory, DFT) model transition states for reactions like nucleophilic substitutions or cycloadditions. For instance, Fukui indices can identify reactive sites for electrophilic attacks, while reaction path searches using software like GRRM predict feasible pathways for derivative synthesis. Computational workflows combined with experimental validation (e.g., synthesizing predicted adducts) reduce trial-and-error approaches .
Q. What strategies resolve contradictions in biological activity data across structurally similar derivatives?
- Answer: Contradictions often arise from subtle differences in substituent electronic effects or steric hindrance. For example, 4-methoxybenzyl derivatives exhibit higher antibacterial activity than chloro-substituted analogs due to improved membrane permeability. Systematic SAR studies using logP calculations and in vitro assays (e.g., MIC against S. aureus) can clarify these trends .
Q. How can novel derivatives with enhanced pharmacological profiles be designed?
- Answer: Molecular docking against target proteins (e.g., bacterial DNA gyrase) identifies optimal substituent configurations. For instance, introducing thiazole-diazenyl groups at position 4 improves hydrogen bonding with active sites, as seen in derivatives with 82% yield and potent activity . Parallel synthesis of analogs with varying aryl groups (e.g., 4-chlorophenyl vs. 4-methoxyphenyl) followed by high-throughput screening prioritizes candidates for in vivo testing .
Q. What methodologies optimize reaction conditions for synthesizing enantiomerically pure derivatives?
- Answer: Chiral HPLC or enzymatic resolution (e.g., lipase-catalyzed acylations) separates enantiomers. Asymmetric synthesis using chiral auxiliaries (e.g., Evans’ oxazolidinones) or catalysts (e.g., BINAP-metal complexes) ensures stereochemical control. For example, palladium-catalyzed couplings with chiral ligands yield enantiopure pyrazole-carbothioamide derivatives .
Data Contradiction and Validation
Q. How should researchers address discrepancies in reported biological activity data?
- Answer: Re-evaluate experimental parameters such as assay conditions (e.g., pH, incubation time) and compound purity. For instance, impurities from incomplete acylation (e.g., residual chloro intermediates) may falsely lower IC₅₀ values. Cross-validate findings using orthogonal assays (e.g., fluorescence-based vs. colony-counting methods) and reference standards from authoritative databases like NIST .
Q. What analytical approaches confirm the stability of this compound under physiological conditions?
- Answer: Accelerated stability studies (40°C/75% RH for 6 months) coupled with HPLC monitoring detect degradation products (e.g., hydrolysis of the diethylaminomethyl group). Mass spectrometry identifies major degradants, while NMR confirms structural changes. Buffered solutions (pH 7.4) simulate physiological conditions, and Arrhenius modeling extrapolates shelf-life .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
